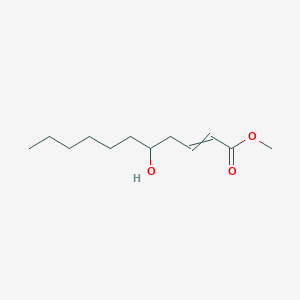

Methyl 5-hydroxyundec-2-enoate

Description

Properties

CAS No. |

56949-92-9 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

methyl 5-hydroxyundec-2-enoate |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-8-11(13)9-7-10-12(14)15-2/h7,10-11,13H,3-6,8-9H2,1-2H3 |

InChI Key |

GFKBFDIQGJJFNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC=CC(=O)OC)O |

Origin of Product |

United States |

Advanced Methodologies for the Chemical and Biocatalytic Synthesis of Methyl 5 Hydroxyundec 2 Enoate and Its Analogues

Ruthenium-Catalyzed Olefin Metathesis in Directed Synthesis of Undecenoate Derivatives

Ruthenium-catalyzed olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. beilstein-journals.orgnih.govorganic-chemistry.org This reaction class, particularly cross-metathesis (CM), is highly effective for the synthesis of unsaturated esters like undecenoate derivatives. organic-chemistry.orgnih.govethz.ch The general mechanism, proposed by Chauvin, involves the reaction of a ruthenium alkylidene complex with an olefin to form a metallacyclobutane intermediate, which then fragments to yield a new olefin and a new metal carbene. beilstein-journals.org

In the context of synthesizing methyl 5-hydroxyundec-2-enoate precursors, a cross-metathesis reaction between a suitable protected ω-hydroxy-α-olefin and methyl acrylate (B77674) can be envisioned. The choice of catalyst is crucial for achieving high yields and selectivities. Second-generation Grubbs catalysts are often favored due to their high activity and tolerance to various functional groups, including esters and protected alcohols. organic-chemistry.orgorganic-chemistry.org

The reaction conditions, such as solvent, temperature, and catalyst loading, are optimized to maximize the yield of the desired cross-metathesis product while minimizing side reactions like homodimerization of the starting olefins. nih.govutc.edu The use of ionic liquids as a reaction medium has also been explored to facilitate catalyst recycling. nih.gov Tandem olefin metathesis-oxidation protocols have also been developed, allowing for the direct synthesis of oxygenated intermediates from simple olefinic precursors. organic-chemistry.org

Table 1: Representative Ruthenium Catalysts for Olefin Metathesis

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst, 1st Gen | First | Good activity for ring-closing metathesis (RCM). |

| Grubbs' Catalyst, 2nd Gen | Second | Higher activity and broader functional group tolerance. |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand for enhanced stability. |

Stereoselective and Asymmetric Synthesis Strategies for Chiral Hydroxyesters

The synthesis of enantiomerically pure chiral hydroxyesters is of paramount importance for their application in the pharmaceutical and fine chemical industries. mdpi.com Several strategies have been developed to achieve high levels of stereocontrol. ethz.ch

Asymmetric synthesis aims to create a specific stereoisomer directly. ethz.ch This can be accomplished using chiral catalysts, such as titanium complexes, to promote enantioselective reactions like the glyoxylate-ene reaction, which provides access to α-hydroxy esters in high enantiomeric purities. acs.org Biocatalytic reductions of prochiral ketones using ketoreductases also represent a powerful enzymatic approach to chiral alcohols. mdpi.com

Another common strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme, allowing for the separation of the unreacted enantiomer. mdpi.com Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com This often involves combining an enzyme for the resolution step with a metal catalyst for the racemization.

Dual-enzyme cascades have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, yielding various enantiomerically pure 1,2-azidoalcohols which are precursors to chiral amino alcohols. nih.gov

Biocatalytic Cascades and Engineered Microbial Systems for Fatty Acid Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the functionalization of fatty acids. nih.gov Engineered microbial systems are increasingly being developed to produce valuable hydroxy fatty acids from renewable feedstocks. researchgate.netnih.govmdpi.com

The introduction of hydroxyl groups onto a fatty acid backbone can be achieved with high regio- and stereoselectivity using specific enzymes. Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes that catalyze hydroxylation reactions at various positions on fatty acid chains. nih.govacs.org These enzymes are classified based on their regioselectivity, with some catalyzing hydroxylation near the carboxyl terminus (α- and β-hydroxylation) and others at or near the methyl terminus (ω- and (ω-1)-hydroxylation). researchgate.netwikipedia.orgresearchgate.netnih.gov

Fatty acid hydratases represent another important class of enzymes that catalyze the addition of water across a carbon-carbon double bond to form a hydroxyl group. mdpi.comnih.gov For instance, oleate (B1233923) hydratase can convert oleic acid into 10-hydroxystearic acid with high efficiency. mdpi.comuniba.it Lipoxygenases can also be used to introduce hydroperoxy groups into polyunsaturated fatty acids, which can then be reduced to the corresponding hydroxy fatty acids. researchgate.netfrontiersin.org

Table 2: Enzymes for Fatty Acid Hydroxylation

| Enzyme Class | Reaction Type | Regioselectivity |

|---|---|---|

| Cytochrome P450s | Hydroxylation | α, β, in-chain, ω, ω-1 |

| Fatty Acid Hydratases | Hydration | Regioselective addition of water to C=C bonds |

Utilizing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes, including the protection of enzymes from the reaction environment and the inherent presence of cofactor regeneration systems. nih.govfrontiersin.org Engineered Escherichia coli and yeast strains are commonly used as hosts for expressing heterologous enzymes for fatty acid functionalization. frontiersin.orgfrontiersin.org

Metabolic engineering strategies are often employed to enhance product yields. frontiersin.org This can involve blocking competing metabolic pathways, such as β-oxidation of fatty acids, to prevent the degradation of the substrate and product. frontiersin.orgnih.gov Additionally, enhancing the transport of fatty acids into the cell by overexpressing transporter proteins can also improve conversion rates. frontiersin.org For example, the co-expression of the fatty acid transporter protein FadL has been shown to increase the production of ω-hydroxydecanoic acid in engineered E. coli. frontiersin.org

Many enzymatic reactions, particularly those catalyzed by P450 monooxygenases, require stoichiometric amounts of reduced nicotinamide (B372718) cofactors (NADPH or NADH). beilstein-journals.orgnih.govfrontiersin.org The high cost of these cofactors necessitates the implementation of efficient in situ regeneration systems for economically viable biocatalytic processes. illinois.eduresearchgate.net

Enzyme-coupled systems are a widely used approach, where a second enzyme and a sacrificial substrate are used to regenerate the cofactor. scispace.comresearchgate.net For example, glucose dehydrogenase is often used to regenerate NADPH by oxidizing glucose to gluconolactone. beilstein-journals.orgkoreascience.krnih.gov This system has been successfully applied to improve the efficiency of P450-mediated hydroxylations in whole-cell biotransformations. koreascience.krnih.gov Other methods for cofactor regeneration include electrochemical, chemical, and photochemical approaches. scispace.comresearchgate.net

Derivatization and Structural Modification Techniques for Synthetic Utility

The hydroxyl and olefin functionalities in this compound and its analogues provide handles for a wide range of chemical transformations, enhancing their synthetic utility. The hydroxyl group can be oxidized to a ketone or further derivatized to ethers or esters. The double bond can undergo various reactions such as hydrogenation, epoxidation, dihydroxylation, or cleavage.

For instance, the hydroxylated fatty acids can serve as monomers for the production of polyesters and polyamides. mdpi.com The synthesis of enantiopure N-aryloxazolidinone derivatives from chiral 1,2-anilinoalcohols has been achieved through cascade O- and N-acylation. mdpi.com Furthermore, tandem olefin metathesis-dihydroxylation sequences can provide access to cis-diols, which are important structural motifs in many natural products. organic-chemistry.org The ability to perform these derivatizations allows for the creation of a diverse library of complex molecules from a common chiral precursor. In plant-based systems, the co-expression of enzymes like diacylglycerol acyltransferase has been shown to dramatically increase the incorporation of hydroxy fatty acids into seed oil, demonstrating a biological derivatization strategy. nih.gov

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Hydroxyundecenoates

Microorganism-Mediated Biosynthesis of ω- and γ-Hydroxy Fatty Acids

Microorganisms such as bacteria, yeasts, and fungi are natural producers of a wide array of hydroxy fatty acids. nih.gov They can oxidize fatty acids at the terminal carbon (ω-position) or at other positions along the acyl chain to generate various HFAs. nih.gov The production of these compounds via microbial conversion is an environmentally friendly alternative to chemical synthesis. frontiersin.org

Engineered microorganisms, particularly Escherichia coli, have become prominent platforms for producing ω-HFAs. nih.govresearchgate.net These systems leverage the introduction of specific enzymes to convert natural fatty acids into their hydroxylated derivatives. nih.gov For instance, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully expressed in E. coli to synthesize medium-chain ω-HFAs from corresponding fatty acids like decanoic acid. frontiersin.org

The biosynthesis of HFAs in microbes can be categorized based on the position of hydroxylation:

ω-Hydroxylation : This involves the introduction of a hydroxyl group at the terminal methyl group of the fatty acid.

Subterminal (ω-1, ω-2, ω-3) Hydroxylation : This occurs near the terminal end of the fatty acid chain.

In-chain Hydroxylation : This involves hydroxylation at various positions within the carbon chain.

Various microorganisms have been identified for their ability to produce these valuable compounds.

| Microorganism | Enzyme System | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| Pseudomonas putida GPo1 | AlkBGT Hydroxylation System | Decanoic acid, Octanoic acid, Dodecanoic acid | ω-Hydroxydecanoic acid and other ω-HFAs | frontiersin.org |

| Engineered Escherichia coli | P450BM3 Monooxygenase | Medium-chain fatty acids (from glucose) | ω-1, ω-2, ω-3 Hydroxy Fatty Acids (e.g., ω-3-OH-C14:1) | nih.govfrontiersin.org |

| Bacillus megaterium | CYP102A1 (Fatty Acid Hydroxylase) | Free Fatty Acids (C10-C18) | 9-OH-C10, 11-OH-C12, 10-OH-C16, 12-OH-C18 | unl.edu |

Mechanistic Studies of Enzymatic Oxyfunctionalization (e.g., Monooxygenases, Dehydrogenases)

The enzymatic introduction of a hydroxyl group onto a fatty acid chain, known as oxyfunctionalization, is primarily carried out by two major classes of enzymes: monooxygenases and dehydrogenases.

Monooxygenases , particularly Cytochrome P450 (P450) enzymes, are highly versatile catalysts for selective C-H oxyfunctionalization. tudelft.nl These heme-dependent enzymes can insert an oxygen atom into non-activated C-H bonds with high selectivity. tudelft.nl The catalytic cycle of P450s involves the activation of molecular oxygen to form a potent oxidizing species, often referred to as Compound I, which is responsible for the hydroxylation reaction. tudelft.nl P450s from the CYP102 family, such as the well-studied P450-BM3 from Bacillus megaterium, are particularly efficient as they are natural fusion proteins containing both a monooxygenase domain and a reductase domain, allowing them to be self-sufficient in transferring electrons from NADPH. researchgate.netacs.org Unspecific peroxygenases (UPOs) represent another class of enzymes that can perform oxyfunctionalization reactions, utilizing hydrogen peroxide as the oxidant. acs.orgresearchgate.net

Dehydrogenases are enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, such as NAD+ or FAD. In fatty acid metabolism, acyl-CoA dehydrogenases (ACADs) play a crucial role in the first step of β-oxidation by introducing a double bond between the α and β carbons of an acyl-CoA thioester. wikipedia.orgutah.edu While their primary role is in fatty acid degradation, dehydrogenases are also involved in the metabolism of hydroxy fatty acids. For example, the conversion of a 12-hydroxyl group on an eicosanoid to a 12-oxo group is catalyzed by a dehydrogenase in the presence of NAD+, which is a key step in the formation of certain metabolites. researchgate.net

| Enzyme Class | Mechanism of Action | Cofactor(s) / Co-substrate | Role in Fatty Acid Metabolism | Reference |

|---|---|---|---|---|

| P450 Monooxygenases | Inserts an oxygen atom from O2 into a C-H bond via a high-valent iron-oxo intermediate. | NAD(P)H, O2 | Biosynthesis of hydroxy fatty acids by terminal, subterminal, or in-chain hydroxylation. | tudelft.nlacs.org |

| Acyl-CoA Dehydrogenases | Catalyzes the formation of a trans-double bond between C2 and C3 of an acyl-CoA molecule. | FAD | Initial step of mitochondrial β-oxidation; catabolism of fatty acids. | wikipedia.orgnih.gov |

| Alcohol/Aldehyde Dehydrogenases | Oxidizes hydroxyl groups to carbonyl groups (or vice versa). | NAD+/NADH | Interconversion of hydroxy fatty acids and their corresponding oxo- or keto-derivatives. | researchgate.netnih.gov |

Oxidative Cleavage and Fragmentation Pathways of Unsaturated Lipid Species

Unsaturated fatty acids can undergo oxidative cleavage, a process where the carbon-carbon double bond is broken to yield smaller, functionalized molecules such as mono- and dicarboxylic acids. rsc.orgresearchgate.net This transformation is a significant pathway in lipid metabolism and a valuable strategy in oleochemical industries for producing platform chemicals from renewable resources like vegetable oils. rsc.orgrsc.org

The process generally involves the scission of the double bond and the subsequent incorporation of oxygen atoms, initially forming aldehydes or ketones, which can be further oxidized to carboxylic acids. rsc.org While ozonolysis is a common chemical method for this transformation, alternative catalytic systems using transition metals (e.g., Ruthenium, Tungsten) and more benign oxidants are being developed. rsc.orgrsc.org For example, the oxidative cleavage of oleic acid can yield pelargonic acid and azelaic acid, both of which have industrial applications. researchgate.netrsc.org

From a metabolic perspective, the products of oxidative cleavage can be further processed by cellular machinery. For instance, the resulting dicarboxylic acids can be catabolized through β-oxidation in both mitochondria and peroxisomes. nih.gov This fragmentation pathway is relevant to the metabolism of hydroxyundecenoates, as the cleavage of larger unsaturated hydroxy fatty acids could potentially serve as a biosynthetic route to shorter-chain derivatives. The combination of enzymatic oxidation (e.g., by lipoxygenases) to form hydroxy fatty acids, followed by cleavage, is a proposed pathway for the formation of certain aroma compounds derived from lipids. nih.gov

Strategies for Metabolic Pathway Engineering in Production Strains

Metabolic engineering provides powerful tools to enhance the production of hydroxy fatty acids in microbial hosts like E. coli. nih.gov The primary goals are to increase the precursor supply, channel metabolic flux towards the desired product, and prevent its degradation. mdpi.com

Key strategies employed include:

Blocking Competing Pathways : The β-oxidation pathway, which degrades fatty acids, is a primary target. Knocking out genes such as fadD (encoding acyl-CoA synthetase) or fadE prevents the breakdown of fatty acid intermediates, thereby increasing their availability for hydroxylation. frontiersin.orgunl.edu

Enhancing Precursor Supply : Overexpression of genes involved in fatty acid synthesis can boost the pool of precursors. For example, co-expressing acetyl-CoA carboxylase (ACCase) increases the supply of malonyl-CoA, a key building block for fatty acid synthesis. unl.edu The fatty acid metabolism regulator FadR can also be overexpressed to simultaneously activate biosynthesis and repress degradation. frontiersin.org

These strategies have successfully increased HFA titers. For example, an engineered E. coli strain with multiple genetic modifications produced up to 144 mg/L of medium-chain HFAs, while fed-batch fermentation of another strain yielded 548 mg/L of HFAs directly from glucose. nih.govunl.edu

| Engineering Strategy | Target Gene(s)/Enzyme(s) | Host Organism | Objective | Reference |

|---|---|---|---|---|

| Block β-oxidation | Knockout of fadD or fadE | E. coli | Prevent degradation of fatty acid products. | frontiersin.orgunl.edu |

| Increase precursor pool | Overexpression of acetyl-CoA carboxylase (ACCase) | E. coli | Increase malonyl-CoA supply for fatty acid synthesis. | unl.edu |

| Regulate fatty acid metabolism | Overexpression of FadR | E. coli | Activate fatty acid biosynthesis and repress degradation. | frontiersin.org |

| Enhance product formation | Co-expression of a thioesterase ('TesA) and a hydroxylase (P450) | E. coli | Cleave fatty acids from FAS and hydroxylate them. | unl.edu |

| Improve substrate uptake | Co-expression of a fatty acid transporter (FadL) | E. coli | Increase the rate of fatty acid consumption. | frontiersin.org |

Sophisticated Analytical and Characterization Techniques for Methyl 5 Hydroxyundec 2 Enoate Research

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are paramount for determining the molecular structure of Methyl 5-hydroxyundec-2-enoate. They probe the interactions of the molecule with electromagnetic radiation, yielding data that translates into a detailed structural map.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the chemical environment of each atom can be constructed. nih.govpreprints.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The protons of the methyl ester group (-OCH₃) would likely appear as a singlet in the range of 3.6-3.8 ppm. The olefinic protons at the C2 and C3 positions of the α,β-unsaturated system would produce characteristic signals in the downfield region, typically between 5.8 and 7.0 ppm, with their coupling constant revealing the trans or cis geometry of the double bond. The proton attached to the hydroxyl-bearing carbon (C5) would appear as a multiplet, and its chemical shift would be sensitive to the solvent and concentration. The protons of the long alkyl chain would produce a series of overlapping multiplets in the upfield region (approx. 1.2-1.6 ppm), while the terminal methyl group would be a triplet around 0.9 ppm. docbrown.infodocbrown.info

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. researchgate.net The carbonyl carbon of the ester group is expected to resonate significantly downfield, typically in the 165-175 ppm range. The olefinic carbons (C2 and C3) would appear between 120-150 ppm. The carbon bearing the hydroxyl group (C5) would be found in the 60-75 ppm range, while the methyl ester carbon would be around 50-55 ppm. The carbons of the alkyl side chain would produce a cluster of signals in the upfield region (10-40 ppm). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| C1 (C=O) | - | ~167 |

| C2 (=CH) | ~5.8 (d) | ~122 |

| C3 (=CH) | ~6.9 (dt) | ~148 |

| C4 (-CH₂-) | ~2.3 (q) | ~35 |

| C5 (-CHOH-) | ~3.8 (m) | ~70 |

| C6-C10 (-CH₂-) | ~1.3-1.5 (m) | ~22-37 |

| C11 (-CH₃) | ~0.9 (t) | ~14 |

| Ester (-OCH₃) | ~3.7 (s) | ~51 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. (d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet).

Mass spectrometry (MS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the calculation of the molecular formula (C₁₂H₂₂O₃). The calculated exact mass for the neutral molecule is 214.1569 Da. The protonated molecule [M+H]⁺ would have a calculated m/z of 215.1647, while the sodium adduct [M+Na]⁺ would be at 237.1467. rsc.org

In addition to molecular weight determination, MS provides crucial structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org

For this compound, several key fragmentation pathways would be expected:

Loss of the methoxy (B1213986) group: Cleavage of the bond next to the carbonyl group can result in the loss of a methoxy radical (•OCH₃, 31 Da), leading to the formation of a stable acylium ion [M-31]⁺. libretexts.org

Loss of water: The presence of a hydroxyl group facilitates the elimination of a water molecule (H₂O, 18 Da), particularly under thermal conditions or certain ionization modes, yielding an [M-18]⁺ ion.

Alpha-cleavage: The C-C bond adjacent to the hydroxyl-bearing carbon (C5) can break, leading to fragments from the cleavage of the C4-C5 or C5-C6 bond. Cleavage at C4-C5 would generate a resonance-stabilized ion.

Alkyl chain fragmentation: The long hexyl chain can undergo fragmentation, producing a series of ions separated by 14 Da, corresponding to the loss of successive methylene (B1212753) (-CH₂-) units. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 214 | [M]⁺• | Molecular Ion |

| 199 | [M - CH₃]⁺ | Loss of a terminal methyl radical |

| 196 | [M - H₂O]⁺• | Dehydration (loss of water) |

| 183 | [M - OCH₃]⁺ | Loss of methoxy group from ester |

| 129 | [C₇H₁₃O₂]⁺ | Cleavage of the C5-C6 bond |

| 85 | [C₆H₁₃]⁺ | Hexyl cation from C4-C5 cleavage |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as reaction byproducts or natural extracts, and for assessing its purity.

Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. hmdb.ca While this compound has some volatility, the presence of the free hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector or column. bohrium.com

To overcome these issues, derivatization is commonly employed. The hydroxyl group can be converted to a less polar, more volatile, and more thermally stable functional group. A frequent method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This derivatization significantly improves the chromatographic behavior of the compound.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful analytical tool. thepharmajournal.com The GC separates the derivatized compound from other components in the mixture, and the MS provides mass spectra for each component, allowing for positive identification based on both retention time and fragmentation pattern. rsc.org

Table 3: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Condition/Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) |

| MS Ionization Mode | Electron Impact (EI, 70 eV) |

High-Performance Liquid Chromatography (HPLC) is an ideal method for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. researchgate.net The most common mode for this type of analyte is reversed-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. researchgate.net

Separation is achieved by eluting the sample through the column with a gradient of two solvents, typically water and an organic modifier like acetonitrile (B52724) or methanol. The α,β-unsaturated ester moiety in this compound acts as a chromophore, allowing for detection using an ultraviolet (UV) detector.

Coupling HPLC with mass spectrometry (LC-MS) provides a higher level of specificity and sensitivity. mdpi.com LC-MS analysis yields the retention time from the HPLC and the mass spectrum of the eluting compound simultaneously, offering definitive identification and structural confirmation. This is particularly useful for analyzing complex mixtures where multiple components may have similar retention times.

When a pure, bulk sample of this compound is required for extensive structural analysis (e.g., NMR) or biological testing, preparative chromatography is the method of choice. nih.gov This process involves scaling up analytical chromatographic techniques to handle larger quantities of material.

A typical isolation strategy might begin with preparative flash column chromatography on a solid support like silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to perform an initial, coarse separation of the target compound from major impurities. researchgate.net

Fractions enriched with the desired compound are then often subjected to a final purification step using preparative HPLC. nih.gov Reversed-phase preparative HPLC, with its high resolving power, is capable of separating the target compound from closely related impurities, yielding this compound with very high purity (>98%). nih.gov

Strategic Chemical Derivatization for Enhanced Analytical Performance

Introduction of Chromophores, Fluorophores, and Ionizable Tags for Detection Enhancement

For analytical techniques that rely on spectrophotometric or fluorometric detection, such as High-Performance Liquid Chromatography (HPLC), the introduction of specific chemical moieties can significantly amplify the signal response for this compound. The native molecule lacks a strong chromophore or fluorophore, making its detection at low concentrations challenging.

Chromophoric and Fluorophoric Tagging:

The hydroxyl group at the C-5 position of this compound serves as a reactive site for the covalent attachment of chromophoric or fluorophoric tags. These tags are molecules that absorb light at specific wavelengths (chromophores) or absorb light at one wavelength and emit it at a longer wavelength (fluorophores). By attaching such a tag, the derivatized analyte becomes readily detectable.

Common derivatizing agents for hydroxyl groups include those containing aromatic systems or conjugated double bonds. For instance, benzoyl chloride or dansyl chloride can react with the hydroxyl group to form a highly UV-active or fluorescent ester, respectively. The choice of the tagging agent depends on the desired detection wavelength and the sensitivity required for the analysis.

Ionizable Tags for Mass Spectrometry:

In the context of mass spectrometry, particularly electrospray ionization (ESI), the introduction of a permanently charged or easily ionizable group can enhance the ionization efficiency of this compound. This leads to a more abundant molecular ion and improved signal-to-noise ratios. Reagents containing a quaternary ammonium (B1175870) group or a basic nitrogen atom, such as Girard's reagents, can be used to introduce a positive charge. This strategy is especially useful for trace-level quantification in complex biological matrices.

The following table provides a representative overview of potential derivatization agents for enhancing the detection of this compound.

Table 1: Representative Derivatization Agents for Enhanced Detection of this compound

| Derivatizing Agent | Target Functional Group | Introduced Tag | Primary Analytical Technique | Expected Enhancement |

| Benzoyl Chloride | Hydroxyl | Benzoyl (Chromophore) | HPLC-UV | Increased UV absorbance for improved sensitivity. |

| Dansyl Chloride | Hydroxyl | Dansyl (Fluorophore) | HPLC-Fluorescence | High fluorescence quantum yield for trace-level detection. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | Trimethylsilyl (TMS) | GC-MS | Increased volatility and improved chromatographic peak shape. |

| Girard's Reagent T | Hydroxyl (after oxidation to ketone) | Quaternary ammonium (Ionizable tag) | LC-MS/MS | Enhanced ionization efficiency and signal intensity in ESI-MS. |

Silylation and Esterification Techniques for Volatility and MS Response Optimization

For gas chromatography-mass spectrometry (GC-MS) analysis, the volatility and thermal stability of an analyte are critical. The presence of the polar hydroxyl group in this compound can lead to poor peak shape, tailing, and potential degradation at high temperatures in the GC injector and column. Silylation and esterification are common derivatization techniques to address these issues.

Silylation:

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. This process is highly effective in increasing the volatility and thermal stability of the molecule. The resulting trimethylsilyl ether is less polar and more amenable to GC analysis. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The derivatization reaction is typically rapid and can be performed under mild conditions. The mass spectrum of the silylated derivative often provides characteristic fragmentation patterns that can aid in structural elucidation.

Esterification:

While the parent compound is already a methyl ester, further esterification of the hydroxyl group can be performed to enhance its properties for specific analytical applications. For example, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can increase volatility and introduce fluorine atoms, which can be advantageous for electron capture detection (ECD) in GC.

The following table illustrates the expected changes in properties of this compound upon silylation, which are beneficial for GC-MS analysis.

Table 2: Comparison of Properties of Native and Silylated this compound for GC-MS Analysis

| Property | This compound (Native) | Methyl 5-(trimethylsilyloxy)undec-2-enoate (Silylated) | Rationale for Improvement |

| Polarity | High | Low | The polar hydroxyl group is replaced by a nonpolar trimethylsilyl ether. |

| Volatility | Low | High | Reduced intermolecular hydrogen bonding leads to a lower boiling point. |

| Thermal Stability | Moderate | High | The silyl ether is generally more stable at elevated temperatures in the GC system. |

| GC Peak Shape | Prone to tailing | Symmetrical and sharp | Reduced interaction with active sites on the GC column. |

| MS Fragmentation | May show significant water loss | Characteristic fragmentation of the TMS group (e.g., m/z 73) aids in identification. | Provides additional structural information and confirms derivatization. |

Investigation of Natural Occurrence and Isolation from Biological Sources

Identification of Natural Sources for Hydroxyundecenoic Acid Derivatives in Plants and Microorganisms

While the direct natural occurrence of Methyl 5-hydroxyundec-2-enoate is not extensively documented, its structural precursors, hydroxyundecenoic acids, and related hydroxy fatty acids have been identified in various microorganisms. Notably, certain species of bacteria and fungi are known to produce these compounds as part of their metabolic processes.

For instance, the biotransformation of undecylenic acid (10-undecenoic acid) by various microbial strains can lead to the formation of hydroxyundecenoic acid derivatives. This process often involves hydroxylation at different positions along the carbon chain, mediated by microbial enzymes. While specific C11 hydroxy fatty acids are less commonly reported than their longer-chain counterparts, their existence in microbial metabolic pathways is plausible.

One relevant example is the production of antifungal 3-hydroxy fatty acids by Lactobacillus plantarum. This bacterium is capable of producing a range of hydroxylated fatty acids, showcasing the potential of microorganisms to synthesize these valuable molecules. Although not specific to undecenoic acid, this demonstrates a microbial pathway for producing hydroxy fatty acids.

Furthermore, ω-hydroxy acids, which have a hydroxyl group on the terminal carbon, are known to occur in both mammals and higher plants, where they contribute to the formation of protective barriers. These are produced via P450-dependent mechanisms. nih.gov While these are typically longer-chain fatty acids, the enzymatic machinery involved could potentially be engineered or discovered in organisms that produce medium-chain hydroxy fatty acids.

The following table summarizes examples of microorganisms known to produce hydroxy fatty acids, which could be analogous to the derivatives of undecenoic acid.

| Microorganism Strain | Substrate | Produced Hydroxy Fatty Acid |

| Lactobacillus hammesii | Linoleic acid | Monohydroxy C18:1 fatty acid |

| Lactobacillus plantarum MiLAB 14 | Not specified | 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, 3-(R)-hydroxytetradecanoic acid |

Isolation and Extraction Methodologies from Biomass and Biological Samples

The isolation and extraction of hydroxyundecenoic acid derivatives from biomass, such as microbial fermentation broths, involve a series of steps designed to separate these target molecules from a complex mixture of cellular components and media constituents. The methodologies are generally applicable to a range of fatty acid derivatives.

A typical extraction process begins with the separation of the microbial biomass from the culture medium, usually by centrifugation or filtration. The subsequent steps depend on whether the desired compound is intracellular or has been secreted into the medium.

Solvent Extraction: Organic solvents are widely used to extract lipids, including hydroxy fatty acids, from the biomass. A common method is the Bligh-Dyer extraction, which uses a chloroform-methanol-water system to partition lipids into the organic phase. For less polar derivatives like methyl esters, solvents such as hexane or ethyl acetate (B1210297) can be effective.

Chromatographic Purification: Following the initial extraction, the crude extract is typically subjected to one or more chromatographic techniques to purify the target compound.

Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and identification of fractions containing hydroxy fatty acids. Different solvent systems can be employed to achieve separation based on polarity.

Column Chromatography: For larger-scale purification, column chromatography using silica (B1680970) gel is a standard method. A gradient of solvents with increasing polarity is used to elute compounds, with less polar compounds eluting first.

High-Performance Liquid Chromatography (HPLC): For high-purity isolation, reversed-phase HPLC is a powerful technique. This method separates compounds based on their hydrophobicity, and it can be used to isolate specific isomers of hydroxy fatty acids.

The following table outlines a general workflow for the isolation and extraction of hydroxy fatty acid derivatives from a microbial culture.

| Step | Method(s) | Purpose |

| Biomass Separation | Centrifugation, Filtration | To separate microbial cells from the culture medium. |

| Initial Extraction | Solvent extraction (e.g., chloroform/methanol) | To obtain a crude lipid extract from the biomass or supernatant. |

| Fractionation | Thin-Layer Chromatography (TLC) | To separate the crude extract into fractions based on polarity. |

| Purification | Column Chromatography, HPLC | To isolate the target hydroxy fatty acid derivative in high purity. |

| Characterization | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the isolated compound. |

Chemo-Enzymatic and Microbiological Processing for Natural Product Derivatives

The synthesis of specific hydroxyundecenoic acid derivatives, such as this compound, can be achieved through chemo-enzymatic and microbiological approaches. These methods offer advantages in terms of selectivity and sustainability compared to purely chemical synthesis.

Microbiological Biotransformation: This approach utilizes whole microbial cells to carry out specific chemical transformations. For instance, a microorganism could be selected or engineered to express enzymes capable of hydroxylating undecenoic acid or its derivatives at a specific position. The substrate is added to the microbial culture, and the transformation occurs in vivo. An example is the conversion of oleic acid to 10-hydroxystearic acid by various bacteria. This demonstrates the principle of microbial hydration of an unsaturated fatty acid.

Chemo-Enzymatic Synthesis: This strategy combines chemical steps with enzymatic reactions to produce the desired compound. This can be a highly efficient way to synthesize complex molecules. For example, a practical chemo-enzymatic method for synthesizing 11-hydroxyundecanoic acid from ricinoleic acid has been developed. rsc.org This process involves an initial biotransformation step using recombinant Escherichia coli cells, followed by chemical reduction and hydrolysis. rsc.org

A potential chemo-enzymatic route to a compound like this compound could involve:

Enzymatic hydroxylation: Using a specific hydroxylase enzyme to introduce a hydroxyl group at the C5 position of an undecenoic acid derivative.

Chemical esterification: Converting the carboxylic acid group to a methyl ester.

Isomerization: If necessary, using chemical or enzymatic methods to ensure the double bond is in the correct position.

The following table provides examples of enzymatic reactions that are relevant to the synthesis of hydroxy fatty acid derivatives.

| Enzyme Class | Reaction Catalyzed | Relevance to Synthesis |

| Hydroxylases | Introduction of a hydroxyl group (-OH) into a molecule. | Key for creating the hydroxy functionality on the undecenoic acid backbone. |

| Lipases | Esterification or transesterification. | Useful for converting the carboxylic acid to its methyl ester. |

| Isomerases | Conversion of a molecule into one of its isomers. | Could be used to position the double bond at the C2 position. |

Emerging Research Frontiers and Future Directions in Methyl 5 Hydroxyundec 2 Enoate Studies

Sustainable Chemical Synthesis and Biomanufacturing Innovations

The drive towards greener and more sustainable chemical production is profoundly influencing the synthesis of specialty esters like Methyl 5-hydroxyundec-2-enoate. Traditional chemical synthesis often relies on harsh reaction conditions and petrochemical-derived starting materials. In contrast, emerging strategies are focusing on renewable feedstocks and environmentally benign catalytic systems.

One of the most promising approaches is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. The enzymatic synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) is a key area of development, favored for its potential for scalability and reduced environmental impact. This approach aligns with the principles of green chemistry by utilizing renewable resources and operating under mild reaction conditions.

Innovations in biomanufacturing are also paving the way for more sustainable production routes. This includes the metabolic engineering of microorganisms to produce hydroxy fatty acids and their derivatives directly from simple sugars or plant-based oils. By harnessing the biosynthetic power of microbes, it is possible to create tailored molecules like this compound in a controlled and sustainable manner.

Table 1: Comparison of Synthesis Strategies for Hydroxy Fatty Acid Esters

| Synthesis Strategy | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established, high yields for some reactions. | Often relies on non-renewable resources, may require harsh conditions and produce hazardous waste. |

| Biocatalysis (Enzymatic Synthesis) | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be limiting factors, optimization of reaction conditions is crucial. |

| Biomanufacturing (Microbial Fermentation) | Utilizes renewable feedstocks, potential for high-volume production, can produce complex molecules. | Strain development can be time-consuming, optimization of fermentation parameters is complex. |

Discovery and Engineering of Novel Biocatalysts

The efficiency and specificity of biomanufacturing processes for compounds like this compound are heavily dependent on the performance of the biocatalysts used. Consequently, a significant research frontier is the discovery and engineering of novel enzymes with enhanced capabilities.

Lipases are a class of enzymes that are widely used for the synthesis of esters. Researchers are actively exploring diverse microbial sources to identify new lipases with unique properties, such as high thermostability, solvent tolerance, and specific selectivity for hydroxy fatty acids. For instance, lipases from Candida species have shown promise in the esterification of hydroxy fatty acids.

Beyond discovery, enzyme engineering plays a crucial role in tailoring biocatalysts for specific applications. Techniques such as site-directed mutagenesis and directed evolution are being employed to improve the catalytic efficiency, substrate specificity, and stability of enzymes. For example, the regioselectivity of lipases can be engineered to control which hydroxyl group of a polyhydroxy fatty acid is esterified, leading to the precise synthesis of desired products. Another class of enzymes, the P450 monooxygenases, are also being engineered for the selective hydroxylation of fatty acids, which are precursors to hydroxy fatty acid esters.

Advanced Mechanistic Insights into Biological Roles and Transformations

Understanding the biological significance of this compound and related molecules is a critical area of ongoing research. While the specific roles of this particular compound are still being elucidated, studies on the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) have revealed important physiological functions.

FAHFAs have been identified as endogenous lipids in mammals and are implicated in a range of biological processes. Research has shown that certain FAHFAs possess anti-inflammatory and insulin-sensitizing properties, suggesting their potential as therapeutic agents for metabolic disorders. They are also being investigated for their role in gut health and as potential biomarkers for various diseases.

The biotransformation of unsaturated fatty acid esters in microorganisms is another area of active investigation. Microbes can perform a variety of enzymatic transformations on these molecules, including hydroxylation, epoxidation, and cleavage of double bonds. Studying these transformations can provide insights into the natural metabolic pathways of these compounds and may also lead to the discovery of novel biocatalytic reactions for their synthesis or modification. For instance, some bacteria are known to hydrate (B1144303) the double bonds of unsaturated fatty acids to produce hydroxy fatty acids.

Integration of Computational Chemistry and Machine Learning in Research Design

The complexity of designing efficient synthetic routes and understanding the intricate biological functions of molecules like this compound has led to the increasing integration of computational tools in research. Computational chemistry and machine learning are emerging as powerful allies in accelerating discovery and optimizing processes.

Computational Chemistry: Molecular dynamics (MD) simulations are being used to study the interactions between enzymes and their substrates at an atomic level. These simulations can provide valuable insights into the catalytic mechanisms of enzymes like lipases and help in the rational design of enzyme variants with improved properties. For example, MD simulations can be used to understand how a fatty acid ester binds to the active site of a lipase (B570770) and to predict how specific mutations might affect its binding affinity or catalytic activity.

Machine Learning: Machine learning (ML) algorithms are being applied to a wide range of tasks in fatty acid ester research. These include:

Predicting Enzyme Properties: ML models can be trained to predict the substrate specificity, enantioselectivity, and optimal reaction conditions for enzymes based on their amino acid sequence or structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of different hydroxy fatty acid esters based on their chemical structures. This can help in identifying promising candidates for further experimental investigation.

Process Optimization: ML algorithms can be used to analyze large datasets from biomanufacturing processes to identify the key parameters that influence yield and productivity, thereby facilitating process optimization.

The synergy between computational modeling and experimental work is expected to significantly accelerate the pace of research and development in the field of hydroxy fatty acid esters.

Table 2: Applications of Computational Tools in Hydroxy Fatty Acid Ester Research

| Computational Tool | Application | Example |

| Molecular Dynamics (MD) Simulations | Understanding enzyme-substrate interactions, guiding enzyme engineering. | Simulating the binding of a hydroxy fatty acid to the active site of a lipase to identify key amino acid residues for mutagenesis. |

| Machine Learning (ML) | Predicting enzyme properties, QSAR modeling, process optimization. | Developing a model to predict the regioselectivity of a lipase for the esterification of a polyhydroxy fatty acid. |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms. | Calculating the energy barriers for different steps in an enzymatic reaction to understand the catalytic mechanism. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 5-hydroxyundec-2-enoate, and how can reaction progress be monitored effectively?

- Methodological Answer : Synthesis typically involves esterification of 5-hydroxyundec-2-enoic acid with methanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress using thin-layer chromatography (TLC) with a polar mobile phase (e.g., ethyl acetate/hexane mixtures) or gas chromatography-mass spectrometry (GC-MS) to track ester formation. Post-synthesis, purify via column chromatography (silica gel, gradient elution) or fractional distillation. Ensure stoichiometric control of reagents to minimize side products like diesters or unreacted acid .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm ester linkage (e.g., methoxy group at ~3.6 ppm in H NMR) and hydroxyl proton (broad signal at ~1-5 ppm, depending on solvent).

- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretch at ~1740–1720 cm and hydroxyl (-OH) stretch at ~3200–3600 cm.

- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H] or [M+Na]) and fragmentation patterns consistent with the undecenoate chain.

- Always compare data with literature or computational predictions (e.g., DFT calculations) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

- Methodological Answer : Perform solubility tests in solvents like ethanol, acetone, or ethyl acetate. Use thermal analysis (differential scanning calorimetry, DSC) to identify melting points and solvent compatibility. Mixed solvents (e.g., ethanol/water) often yield better crystals. Slow evaporation at 4°C enhances crystal growth. Document solvent ratios and crystallization conditions for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered regions or conflicting hydrogen-bonding patterns?

- Methodological Answer :

- Refinement : Use SHELXL for small-molecule refinement, employing constraints (e.g., DFIX, ISOR) to model disorder. Validate with tools like PLATON to check for missed symmetry or twinning .

- Hydrogen Bonding : Apply graph set analysis (e.g., Etter’s formalism) to classify motifs (e.g., chains, rings). Compare with similar esters in the Cambridge Structural Database (CSD) .

- Data Reconciliation : Re-examine diffraction data for systematic errors (e.g., absorption corrections in SHELXL) and cross-validate with spectroscopic data .

Q. What computational strategies are recommended to analyze the hydrogen-bonding network of this compound in crystal structures?

- Methodological Answer :

- Software : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify hydrogen bonds (distance/angle criteria: D–H···A < 3.5 Å, angle > 120°).

- Energy Calculations : Employ density functional theory (DFT) to estimate bond energies (e.g., B3LYP/6-31G* basis set).

- Graph Set Analysis : Classify motifs (e.g., chains for hydroxyl-ester interactions) to predict packing efficiency and stability .

Q. How can systematic review methodologies be applied to address conflicting spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Protocol Design : Follow PRISMA guidelines for systematic reviews. Define inclusion criteria (e.g., peer-reviewed studies with raw crystallographic data).

- Data Extraction : Use tools like Covidence to collate data on bond lengths, angles, and refinement parameters.

- Meta-Analysis : Apply random-effects models to reconcile outliers, considering factors like temperature or radiation source (e.g., Mo-Kα vs. Cu-Kα) .

05 文献检索Literature search for meta-analysis02:58

Q. What advanced visualization tools are suitable for interpreting the three-dimensional structure of this compound?

- Methodological Answer :

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs). Customize using the GUI for color-coding specific moieties (e.g., ester vs. hydroxyl groups) .

- Coot : Model electron density maps (e.g., maps) to validate ligand placement in protein-ligand complexes (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.